molecular formula C19H29N3O3S B4842086 1-[(2,4-Dimethylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide

1-[(2,4-Dimethylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide

Cat. No.: B4842086
M. Wt: 379.5 g/mol
InChI Key: WYMNVHBMNZDOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Dimethylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide is a piperidine-based compound featuring a sulfonyl group attached to a 2,4-dimethylphenyl ring and a carboxamide moiety at the 4-position of the piperidine ring. Its structure combines aromatic sulfonamide and piperidine-carboxamide pharmacophores, which are commonly associated with modulation of central nervous system (CNS) targets, enzyme inhibition, or receptor binding.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-15-6-7-17(16(2)14-15)26(24,25)22-12-8-19(9-13-22,18(20)23)21-10-4-3-5-11-21/h6-7,14H,3-5,8-13H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMNVHBMNZDOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is then reacted with piperidine-4-carboxamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-Dimethylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine rings may also interact with various receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Sulfonyl Group Modifications

The sulfonyl-linked aryl group is a critical determinant of activity. Key analogs and their substituents include:

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
Target Compound 2,4-Dimethylphenyl C₁₉H₂₇N₃O₃S* ~377.5 High lipophilicity -
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 4-Methylphenyl C₂₂H₂₇N₃O₃S 413.53 Reduced steric hindrance
1-[(4-Fluorophenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 4-Fluorophenyl C₂₁H₂₄FN₃O₃S 417.49 Enhanced electronic effects
1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl derivatives 4-Chlorophenyl Varies ~350–550 Improved receptor affinity
1-[(4-Acetamidophenyl)sulfonyl]piperidine-4-carboxamide 4-Acetamidophenyl C₁₄H₁₉N₃O₄S 325.38 Increased solubility

*Inferred based on structural analogs.

Key Observations :

  • Methyl Groups (e.g., 2,4-dimethylphenyl) : Increase lipophilicity and steric bulk, which may prolong metabolic half-life but reduce aqueous solubility .
  • Acetamido Substitutents : Introduce hydrogen-bonding capacity, improving solubility but possibly reducing membrane permeability .

Piperidine-Carboxamide Modifications

Compound Name Piperidine Substituent Functional Impact Reference ID
Target Compound 4-Piperidylpiperidine-4-carboxamide Rigid, bicyclic structure -
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide Biphenyl and hydroxypyridinyl Enhanced aromatic stacking and H-bonding
1-(4-Acetylphenyl)-4-piperidinecarboxamide 4-Acetylphenyl Introduces ketone for additional interactions

Key Observations :

  • Aromatic Extensions (e.g., biphenyl) : May improve binding to hydrophobic pockets in receptors .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

  • Solubility : The 4-acetamidophenyl analog () exhibits higher aqueous solubility due to polar amide groups, whereas the target compound’s 2,4-dimethylphenyl group prioritizes lipid membrane penetration .
  • pKa : Analogs with electron-withdrawing groups (e.g., 4-fluorophenyl) show lower pKa values, enhancing ionization at physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-Dimethylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide
Reactant of Route 2
1-[(2,4-Dimethylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.